N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that features a cyano group, a thienyl ring, and a phenylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the dimethoxyphenyl group to the thienyl ring.
Formation of the Phenylthioacetamide Moiety: The final step involves the formation of the phenylthioacetamide moiety through a condensation reaction between a phenylthio compound and an acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the thienyl ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-THIENYL]-2-(PHENYLSULFANYL)ACETAMIDE: shares similarities with other thienyl and phenylthioacetamide derivatives.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2-Cyano-2-(3,4-dimethoxyphenyl)acetamide: Another related compound with a cyano and dimethoxyphenyl group.
Uniqueness
- The unique combination of the cyano group, thienyl ring, and phenylthioacetamide moiety in this compound provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-25-18-9-8-14(10-19(18)26-2)17-12-28-21(16(17)11-22)23-20(24)13-27-15-6-4-3-5-7-15/h3-10,12H,13H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLWZYLHTWPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C#N)NC(=O)CSC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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